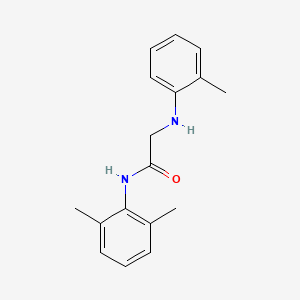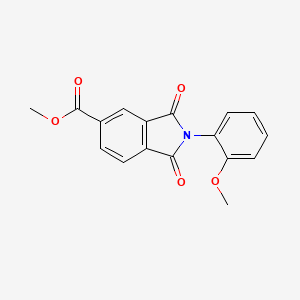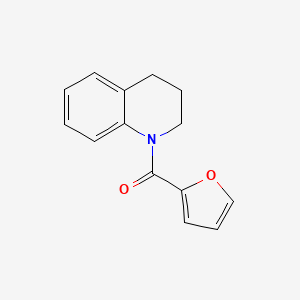
N~1~-(2,6-dimethylphenyl)-N~2~-(2-methylphenyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N1-(2,6-dimethylphenyl)-N2-(2-methylphenyl)glycinamide involves specific base catalysis and cyclization reactions. For example, NN′-Dimethyl-N-(2,4,6-trinitrophenyl)glycinamide undergoes cyclization in methanol under specific base catalysis to give a spiro-adduct, which is then opened by methanolic hydrogen chloride to give isomers of 2-methylamino-N-methyl-N-(2,4,6-trinitrophenyl)-acetamide hydrochloride (Macháček, Hassanien, & Štěrba, 1986).
Molecular Structure Analysis
The molecular structure of compounds similar to N1-(2,6-dimethylphenyl)-N2-(2-methylphenyl)glycinamide can be studied through various spectroscopic techniques. For instance, triorganotin cations stabilized by intramolecular Sn-N coordination have been synthesized and characterized, revealing their solubility properties and molecular geometry through NMR spectroscopy and X-ray investigation (Koten et al., 1978).
Chemical Reactions and Properties
Chemical reactions involving N1-(2,6-dimethylphenyl)-N2-(2-methylphenyl)glycinamide derivatives include photodecarboxylative additions and C(sp3)−H arylation. N-Phenyl glycinate undergoes photodecarboxylative addition, whereas glycinamide hydrochloride serves as a transient directing group for the C(sp3)−H arylation of 2-methylbenzaldehydes, leading to the synthesis of various 2-benzylbenzaldehydes (Gallagher et al., 2010; Wen & Li, 2020).
Physical Properties Analysis
The physical properties of related compounds, such as their solubility and molecular geometry, have been studied extensively. For instance, the synthesis of {2, 6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides revealed their solubility characteristics and molecular geometry, contributing to the understanding of the physical properties of similar compounds (Koten et al., 1978).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of compounds like N1-(2,6-dimethylphenyl)-N2-(2-methylphenyl)glycinamide can be inferred from studies on similar compounds. For example, the asymmetric oxidative dimerization of glycinates provides insights into the reactivity and potential chemical transformations of related compounds (Alvarez-Ibarra et al., 1997).
科学的研究の応用
Spiro-Meisenheimer Adduct Formation
A study on the cyclization of NN′-Dimethyl-N-(2,4,6-trinitrophenyl)glycinamide in methanol reveals insights into spiro-adduct formation and its rearrangement, indicating potential applications in understanding reaction mechanisms and designing novel compounds with specific properties (Macháček, Hassanien, & Štěrba, 1986).
Triorganotin Cations Stabilization
Research on {2, 6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides highlights the solubility and stability of these compounds in various solvents, offering potential applications in materials science and organometallic chemistry (Koten, Jastrzebski, Noltes, Spek, & Schoone, 1978).
Photodecarboxylative Additions
A study involving photoreactions of N,N-dimethylated α-amino acid salts with N-methylphthalimide presents a method for photodecarboxylative addition, suggesting applications in photochemistry and the synthesis of complex organic compounds (Gallagher, Hatoum, Zientek, & Oelgemöller, 2010).
Asymmetric β-Lactam Formation
Research on the stereochemistry of asymmetric β-lactam formation from glyoxylamide derivatives sheds light on the influence of molecular structure on product formation, relevant to the development of novel antibiotics and pharmaceuticals (Hashizume, Kogo, Sekine, Ohashi, Miyamoto, & Toda, 1995).
N-Acyl-2-(Dimethoxyphosphoryl)glycinates Synthesis
A method for synthesizing N-acyl-2-(dimethoxyphosphoryl)glycinates provides insights into the formation of α,β-dehydro-α-amino acids, relevant for peptide synthesis and drug development (Mazurkiewicz & Kuźnik, 2006).
作用機序
Target of Action
CBChromo1_000145, also known as Carbazochrome, primarily targets α-adrenoreceptors on the surface of platelets . These receptors play a crucial role in promoting clotting and preventing blood loss from open wounds .
Mode of Action
Carbazochrome interacts with platelet surface α-adrenoreceptors, which are Gq-coupled receptors. This interaction leads to the activation of the PLC IP3/DAG pathway and an increase in intracellular calcium levels . The compound is an oxidation product of adrenaline, which enhances the microcirculatory tone .
Biochemical Pathways
The interaction of Carbazochrome with α-adrenoreceptors activates the PLC IP3/DAG pathway. This pathway plays a significant role in various cellular functions, including cell proliferation, differentiation, and secretion .
Result of Action
Carbazochrome’s action results in increased platelet aggregation and the formation of a platelet plug, thereby promoting clotting and preventing blood loss from open wounds . It is also shown to improve the structure of local capillary vessels in hemorrhage caused by capillary fragility .
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(2-methylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-12-7-4-5-10-15(12)18-11-16(20)19-17-13(2)8-6-9-14(17)3/h4-10,18H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUMXLVVAQZJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2-[(2-methylphenyl)amino]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5554531.png)

![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]acetamide](/img/structure/B5554550.png)
![4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5554563.png)

![3-propyl-N-{1-[2-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5554589.png)
![N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5554592.png)
![6-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5554607.png)
![2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-cyclobutylacetamide](/img/structure/B5554621.png)
![3-(3-methoxyphenyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554632.png)


![N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide](/img/structure/B5554655.png)
